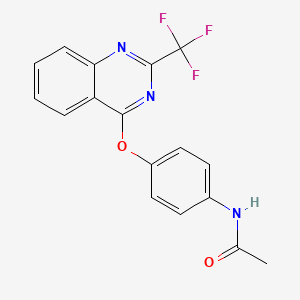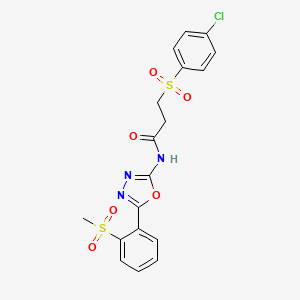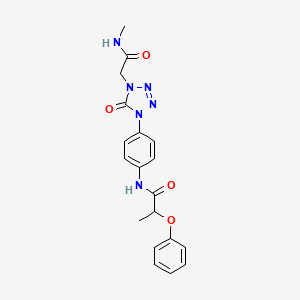![molecular formula C16H19ClN2O2 B3006720 tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 606926-47-0](/img/structure/B3006720.png)
tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of tert-butylated indole derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, and the proline ring was found to be in an envelope conformation . The tert-butyl bound carboxylate group in tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate forms a dihedral angle with the indole ring system, and the molecules are linked into dimers by paired hydrogen bonds .
Chemical Reactions Analysis
The tert-butylated indole derivatives exhibit various chemical reactions. For instance, the tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was prepared using organocatalysis from Boc-tetramic acid and benzylidenemalononitrile . The tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylated indole derivatives are closely related to their molecular structures. The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, has a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal . The tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate's molecular structure was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT), which is crucial for understanding its chemical properties .
Scientific Research Applications
Synthetic Utility in Indole Compound Synthesis
The tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate and related compounds have been utilized in the synthesis of indole compounds. Kondo et al. (1999) described its utility in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes, leading to the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate from aldehydes (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).
Pharmaceutical Research and Antifilarial Chemotherapy
Substituted 9H-pyrido[3,4-b]indoles, which are closely related to the tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, have been explored as potential pharmacophores in designing macrofilaricidal agents. Srivastava et al. (1999) synthesized various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives, finding several compounds with significant micro- or macrofilaricidal activity or sterilization effects on female worms (Srivastava et al., 1999).
Chemical Transformations and Novel Synthesis Approaches
Isherwood et al. (2012) developed an efficient synthesis process for a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, involving the use of tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate (Isherwood et al., 2012).
Applications in Organic Chemistry
The compound has also been used in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, as studied by Umehara et al. (2016), expanding the scope of acylation of non-nucleophilic nitrogen compounds like indoles, pyrroles, and anilides (Umehara, Ueda, & Tokuyama, 2016).
properties
IUPAC Name |
tert-butyl 7-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZTMBXADIEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
